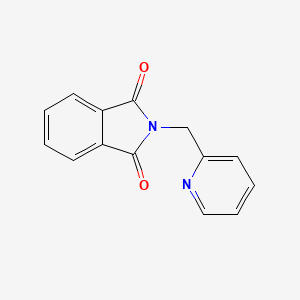
2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione, also known as PDD, is a small molecule that has gained significant attention for its potential use in various scientific research applications. PDD has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes and pathways. In
Wirkmechanismus
2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of various enzymes, including cyclin-dependent kinases (CDKs) and calcium channels. CDKs are involved in regulating cell division, and their inhibition by 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione leads to cell cycle arrest and apoptosis. Calcium channels are involved in neuronal signaling, and their inhibition by 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione leads to a decrease in calcium influx and subsequent neuronal hyperexcitability.
Biochemical and Physiological Effects:
2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells, inhibition of calcium channels in neurons, and modulation of cellular signaling pathways. 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its ability to selectively inhibit specific enzymes and pathways, allowing for the investigation of specific cellular processes. Additionally, 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to have low toxicity in vitro, making it a safe and reliable tool for scientific research. However, one limitation of using 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione is its poor solubility in aqueous solutions, which can limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione-based therapies for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione and its effects on cellular signaling pathways. Finally, the development of more efficient synthesis methods for 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione could facilitate its use in a wider range of scientific research applications.
Wissenschaftliche Forschungsanwendungen
2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been used in various scientific research applications, including cancer research, neurobiology, and drug discovery. In cancer research, 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. In neurobiology, 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been used to study the role of calcium channels in neuronal signaling. Additionally, 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been used in drug discovery to identify potential therapeutic targets for various diseases.
Eigenschaften
IUPAC Name |
2-(pyridin-2-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-13-11-6-1-2-7-12(11)14(18)16(13)9-10-5-3-4-8-15-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXJCTIPUCCTKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyridin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5403881.png)
![(1,3-benzodioxol-5-ylmethyl)[3-(1,3-benzothiazol-2-yl)phenyl]amine](/img/structure/B5403887.png)
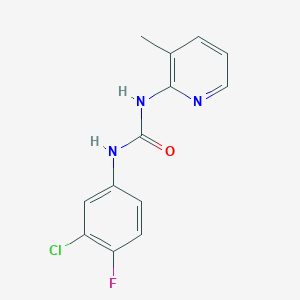
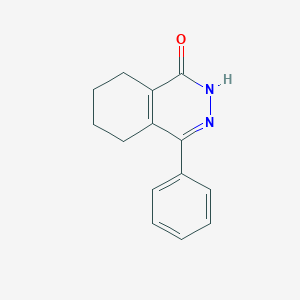
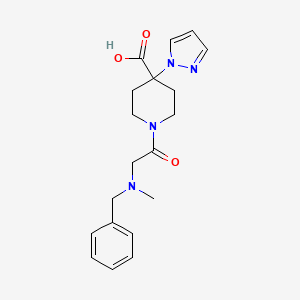
![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B5403927.png)
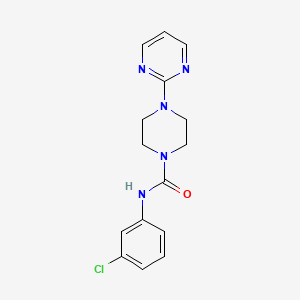
![1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5403945.png)
![N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}norvalinamide](/img/structure/B5403959.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5403971.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-N-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5403982.png)
![1-(2,2-dimethylpropyl)-4-[(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5403986.png)
![N-(2-methoxy-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide](/img/structure/B5403990.png)
![4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5403993.png)